molecular formula C10H7ClO5 B13522236 3-(7-Chloro-1,3-dioxaindan-5-yl)-2-oxopropanoic acid

3-(7-Chloro-1,3-dioxaindan-5-yl)-2-oxopropanoic acid

Cat. No.: B13522236
M. Wt: 242.61 g/mol
InChI Key: CTAPHXKGKPVBRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(7-Chloro-1,3-dioxaindan-5-yl)-2-oxopropanoic acid is a chemical compound with a unique structure that includes a chloro-substituted dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-Chloro-1,3-dioxaindan-5-yl)-2-oxopropanoic acid typically involves the reaction of 7-chloro-1,3-dioxaindan with a suitable acylating agent. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the acylation process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale acylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(7-Chloro-1,3-dioxaindan-5-yl)-2-oxopropanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-(7-Chloro-1,3-dioxaindan-5-yl)-2-oxopropanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(7-Chloro-1,3-dioxaindan-5-yl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The chloro group and dioxane ring play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(7-Chloro-1,3-dioxaindan-5-yl)-2-oxopropanoic acid is unique due to its specific structural features, such as the chloro-substituted dioxane ring and the oxopropanoic acid moiety.

Properties

Molecular Formula

C10H7ClO5

Molecular Weight

242.61 g/mol

IUPAC Name

3-(7-chloro-1,3-benzodioxol-5-yl)-2-oxopropanoic acid

InChI

InChI=1S/C10H7ClO5/c11-6-1-5(2-7(12)10(13)14)3-8-9(6)16-4-15-8/h1,3H,2,4H2,(H,13,14)

InChI Key

CTAPHXKGKPVBRM-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C(=CC(=C2)CC(=O)C(=O)O)Cl

Origin of Product

United States

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